Picolinic acid, 5-(p-nitrophenoxy)-

Description

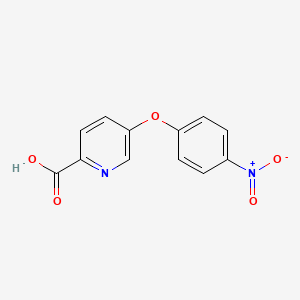

Picolinic acid, 5-(p-nitrophenoxy)- (CAS: 64064-64-8), is a substituted picolinic acid derivative characterized by a nitro group at the para position of the phenoxy substituent attached to the pyridine ring at position 3. Its systematic name is 5-(4-nitrophenoxy)pyridine-2-carboxylic acid . The nitro group enhances hydrophobicity and may influence binding interactions in biological or catalytic systems .

Properties

CAS No. |

64064-64-8 |

|---|---|

Molecular Formula |

C12H8N2O5 |

Molecular Weight |

260.20 g/mol |

IUPAC Name |

5-(4-nitrophenoxy)pyridine-2-carboxylic acid |

InChI |

InChI=1S/C12H8N2O5/c15-12(16)11-6-5-10(7-13-11)19-9-3-1-8(2-4-9)14(17)18/h1-7H,(H,15,16) |

InChI Key |

UJKWKNWJDWPCFW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2=CN=C(C=C2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Nitration of 3-Hydroxy-Picolinamide

- Procedure:

3-Hydroxy-picolinamide is dissolved in concentrated sulfuric acid. A mixture of fuming nitric acid and sulfuric acid is added dropwise under vigorous stirring while maintaining the temperature below 25°C to avoid violent reactions and decomposition. The nitration is allowed to proceed for up to 5 hours. - Temperature Control:

Cooling is critical to keep the reaction temperature between 0°C and 25°C, often closer to 0–5°C to improve control and yield. - Isolation:

The reaction mixture is quenched with ice water, precipitating 3-hydroxy-N-nitro-picolinamide crystals, which are filtered and washed. - Yield and Purity:

The product is obtained as yellow crystals with melting points around 252–253°C, indicating high purity. - Advantages:

This method avoids the violent reaction encountered when using nitric acid in acetic anhydride, offering a safer and more controlled process.

Formation of 3-Hydroxy-N-(p-Nitrophenyl)-Picolinamide

- Reaction:

3-Hydroxy-N-nitro-picolinamide is reacted with p-nitroaniline in an organic solvent such as dimethylformamide. The mixture is heated to about 150°C until gas evolution ceases, indicating reaction progress. - Work-up:

The mixture is cooled, and water and ether are added to precipitate the product. The crystals are filtered and washed alternately with ether and water. - Product:

3-Hydroxy-N-(p-nitrophenyl)-picolinamide is obtained as yellow crystals with a melting point of 252–253°C. - Reaction Conditions Summary:

| Step | Reagents | Solvent | Temperature (°C) | Time | Product | Yield & Notes |

|---|---|---|---|---|---|---|

| 1 | 3-Hydroxy-picolinamide + HNO3/H2SO4 | Concentrated H2SO4 | 0–25 | ≤5 hours | 3-Hydroxy-N-nitro-picolinamide | Yellow crystals, mp 252–253°C |

| 2 | 3-Hydroxy-N-nitro-picolinamide + p-nitroaniline | Dimethylformamide | ~150 | Until gas evolution ceases | 3-Hydroxy-N-(p-nitrophenyl)-picolinamide | Yellow crystals, mp 252–253°C |

This two-step method is well-documented and avoids uncontrolled nitration reactions, making it suitable for laboratory and industrial synthesis.

Preparation via Multi-Component Catalytic Synthesis of Picolinic Acid Derivatives

Recent advances have introduced a novel catalytic approach for synthesizing picolinic acid derivatives, including picolinates, via multi-component reactions facilitated by metal-organic frameworks (MOFs).

Catalytic Multi-Component Reaction Using UiO-66(Zr)-N(CH2PO3H2)2

- Catalyst:

A zirconium-based metal-organic framework functionalized with phosphorous acid groups, UiO-66(Zr)-N(CH2PO3H2)2, acts as a heterogeneous catalyst. - Reaction Components:

2-Oxopropanoic acid or ethyl 2-oxopropanoate, aromatic aldehydes (including nitro-substituted phenyl aldehydes), ammonium acetate, and malononitrile. - Conditions:

The reaction is performed at ambient temperature in ethanol, with 5 mg of catalyst per mmol of substrate, typically completing within 45–75 minutes. - Yields:

High to excellent yields (74–91%) of picolinate and picolinic acid derivatives are achieved. - Mechanism:

The process leverages the cooperative vinylogous anomeric effect, facilitating oxidation and reduction steps leading to the formation of the picolinate structure. The catalyst's porous structure and phosphorous acid groups enhance reaction efficiency and selectivity.

Optimization Data Table

| Entry | Catalyst (mg) | Solvent | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 5 (UiO-66(Zr)-N(CH2PO3H2)2) | EtOH | Ambient (25) | 60 | 88 |

| 2 | 5 (UiO-66(Zr)-N(CH2PO3H2)2) | DMF | 100 | 60 | 80 |

| 3 | 10 mol% H3PO4 | — | 80 | — | 70 |

| 4 | 5 mol% H3PO3 | — | 85 | — | 70 |

The catalyst shows superior performance at ambient temperature in ethanol, providing an environmentally friendly and efficient approach to picolinic acid derivatives synthesis.

Preparation via Active Ester Formation of Picolinic Acid

Another important preparation method involves the formation of active esters of picolinic acid, such as the p-nitrophenyl ester, which serves as an intermediate for further derivatization.

Synthesis of Picolinic Acid p-Nitrophenyl Ester

- Method:

Picolinic acid is converted to its acid chloride using thionyl chloride in the presence of a catalytic amount of dimethylformamide. The acid chloride is then reacted with p-nitrophenol to form the p-nitrophenyl ester. - Conditions:

The acid chloride formation involves stirring picolinic acid with thionyl chloride at about 40°C until gas evolution ceases. Excess thionyl chloride is removed under vacuum. The esterification is typically performed in an inert solvent. - Isolation:

The p-nitrophenyl ester crystallizes from 2-propanol as white needles. - Yield and Melting Point:

Yield is approximately 39%, with melting point reported at 147–149°C (decomposition at 155–157°C). - Advantages:

Active esters like the p-nitrophenyl ester are valuable acylating agents for peptide synthesis and other organic transformations due to their reactivity and stability.

Summary Table of Active Ester Preparation

| Step | Reagents | Conditions | Product | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|---|

| Acid chloride formation | Picolinic acid + Thionyl chloride + DMF (catalytic) | Stir at 40°C, remove excess thionyl chloride | Picolinoyl chloride hydrochloride | 98 | Not specified |

| Esterification | Picolinoyl chloride + p-nitrophenol | Reaction in inert solvent, crystallization from 2-propanol | Picolinic acid p-nitrophenyl ester | 39 | 147–149 (dec.) |

This approach is well-established and provides a reliable route to activated picolinic acid esters for further synthetic applications.

Comparative Analysis of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Nitration + Amide Formation | 3-Hydroxy-picolinamide, HNO3/H2SO4, p-nitroaniline, DMF, 0–150°C | Controlled nitration, high purity products | Requires careful temperature control, multi-step |

| Catalytic Multi-Component Reaction | UiO-66(Zr)-N(CH2PO3H2)2 catalyst, 2-oxopropanoic acid, aldehydes, ambient temp | Mild conditions, high yields, environmentally friendly | Catalyst synthesis required, less direct for p-nitrophenoxy specifically |

| Active Ester Formation | Picolinic acid, thionyl chloride, p-nitrophenol | Produces reactive intermediates for further synthesis | Moderate yields, involves corrosive reagents |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The nitrophenoxy group can undergo oxidation reactions, potentially forming nitro derivatives.

Reduction: The nitro group in the nitrophenoxy moiety can be reduced to an amino group under suitable conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

Reduction: Hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl₂) in hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products:

Oxidation: Nitro derivatives of picolinic acid.

Reduction: Amino derivatives of picolinic acid.

Substitution: Various substituted picolinic acid derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-(p-nitrophenoxy)-picolinic acid is used as a building block in organic synthesis. It can be employed in the preparation of complex molecules and as a ligand in coordination chemistry.

Biology: The compound has potential applications in biological research due to its ability to interact with metal ions. It can be used in studies related to metal ion chelation and transport.

Medicine: Research has shown that derivatives of picolinic acid, including 5-(p-nitrophenoxy)-picolinic acid, may have antiviral and anticancer properties. These compounds can be explored for their therapeutic potential in treating viral infections and cancer.

Industry: In the industrial sector, 5-(p-nitrophenoxy)-picolinic acid can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(p-nitrophenoxy)-picolinic acid involves its interaction with molecular targets such as metal ions and enzymes. The compound can chelate metal ions, affecting their availability and function in biological systems. Additionally, it may inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The following table compares 5-(p-nitrophenoxy)picolinic acid with structurally related picolinic acid derivatives, highlighting substituent variations and reported applications:

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups: The nitro group in 5-(p-nitrophenoxy)picolinic acid contrasts with alkyl chains (e.g., nonyl, butyl) in analogs, altering solubility and electronic properties. Nitro derivatives are more reactive in electrophilic substitutions .

- Biological Activity : Alkylphenyl derivatives (e.g., 5-(4-butylphenyl)picolinic acid) demonstrate direct antibacterial effects, while nitro-substituted compounds may require metabolic activation for bioactivity .

- Coordination Chemistry: Mercury(II) complexes with unsubstituted picolinic acid form 1-D polymers or mononuclear structures depending on solvent polarity, suggesting that bulky substituents (e.g., p-nitrophenoxy) could sterically hinder metal coordination .

Antiviral and Cytotoxic Effects

Picolinic acid itself exhibits dose-dependent cytotoxicity and apoptosis in HIV-1 and HSV-2-infected cells at 1.5–3 mM concentrations, though this overlaps with toxicity in non-infected cells .

Synergistic Effects in Immune Modulation

Picolinic acid synergizes with IFN-γ to activate the inducible nitric oxide synthase (iNOS) promoter, suggesting immunomodulatory roles. Substituted analogs may modulate this pathway differently due to altered solubility or receptor binding .

Physicochemical and Pharmacokinetic Considerations

- Solubility : The nitro group reduces aqueous solubility compared to hydrophilic analogs like 5-methylpicolinic acid, which forms zwitterionic cocrystals to enhance bioavailability (e.g., pterostilbene/picolinic acid cocrystal with 9.9-fold bioavailability improvement) .

- Metabolic Pathways : Picolinic acid is a kynurenine pathway metabolite linked to neuroinflammation. Substituted derivatives may bypass this pathway or exhibit distinct pharmacokinetics .

Biological Activity

Picolinic acid, 5-(p-nitrophenoxy)- is a derivative of picolinic acid that has garnered attention for its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.

Overview of Picolinic Acid

Picolinic acid (PA) is a naturally occurring compound that plays a role in various biological processes, including metal ion chelation and modulation of cellular functions. Its derivatives, such as 5-(p-nitrophenoxy)-picolinic acid, are synthesized to enhance specific biological activities.

Biological Activities

1. Anticancer Properties:

Recent studies have shown that derivatives of picolinic acid can induce apoptosis in cancer cells. For instance, a novel derivative demonstrated significant anticancer activity against A549 lung cancer cells with an IC50 value of 99.93 µM, while showing no effect on MCF-7 breast cancer cells or normal cells . This selective cytotoxicity suggests a targeted mechanism that warrants further investigation.

2. Neuroprotective Effects:

Picolinic acid is involved in the kynurenine pathway, which is crucial for neuroactive metabolite production. Compounds derived from picolinic acid may influence neuroprotection by modulating oxidative stress and inflammatory responses in neurodegenerative diseases . The interaction of picolinic acid with NMDA receptors also indicates potential neuroprotective roles.

3. Modulation of Immune Responses:

Picolinic acid and its derivatives have been linked to immune modulation. They can influence the activity of immune cells and cytokine production, which may be beneficial in conditions characterized by excessive inflammation .

The biological activities of picolinic acid derivatives are attributed to several mechanisms:

- Apoptosis Induction: Certain derivatives activate endoplasmic reticulum stress pathways leading to apoptosis in cancer cells .

- Metal Chelation: Picolinic acid's ability to chelate metal ions may play a role in its neuroprotective effects, facilitating the removal of toxic metal ions from the cellular environment.

- Antioxidant Activity: The reduction of oxidative stress through the modulation of reactive oxygen species (ROS) is another proposed mechanism by which these compounds exert their effects .

Table 1: Summary of Biological Activities

Case Studies

- Case Study 1: A study involving a derivative of picolinic acid showed significant inhibition of tumor growth in xenograft models. The compound was administered at varying doses, with notable reductions in tumor size observed at higher concentrations.

- Case Study 2: In vitro studies demonstrated that treatment with 5-(p-nitrophenoxy)-picolinic acid resulted in increased levels of antioxidant enzymes in neuronal cell lines, suggesting a protective mechanism against oxidative damage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.